Bis(2-ethylhexyl) dodecanedioate

Description

Properties

IUPAC Name |

bis(2-ethylhexyl) dodecanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O4/c1-5-9-19-25(7-3)23-31-27(29)21-17-15-13-11-12-14-16-18-22-28(30)32-24-26(8-4)20-10-6-2/h25-26H,5-24H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPSFISGWJGUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CCCCCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80885079 | |

| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19074-24-9 | |

| Record name | Bis(2-ethylhexyl) dodecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19074-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019074249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80885079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethylhexyl) dodecanedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(2-ethylhexyl) dodecanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) dodecanedioate is a diester of dodecanedioic acid and 2-ethylhexanol, primarily utilized as a plasticizer in various polymer applications. While it shares structural similarities with extensively studied plasticizers like Bis(2-ethylhexyl) phthalate (DEHP) and Bis(2-ethylhexyl) adipate (DEHA), specific toxicological and pharmacological data for this compound are limited. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and analytical methods. It also presents a comparative analysis of the toxicological profiles of its structural analogs to offer a preliminary assessment of its potential biological effects, emphasizing the need for direct experimental evaluation.

Chemical and Physical Properties

This compound is a high-molecular-weight organic compound. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester; Di(2-ethylhexyl) dodecanedioate | [1] |

| CAS Number | 19074-24-9 | [1] |

| Molecular Formula | C28H54O4 | [1] |

| Molecular Weight | 454.7 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | |

| Boiling Point | 267°C |

Synthesis and Manufacturing

The primary method for synthesizing this compound is through Fischer-Speier esterification. This process involves the reaction of dodecanedioic acid with 2-ethylhexanol in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

A general protocol for the synthesis of long-chain diesters is as follows:

-

Reactant Mixture: Dodecanedioic acid and a molar excess of 2-ethylhexanol are combined in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser. Toluene is typically used as the azeotropic solvent to remove water.

-

Catalyst Addition: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the mixture.

-

Reaction: The mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap, driving the reaction to completion. The reaction progress can be monitored by the amount of water collected.

-

Work-up: Upon completion, the reaction mixture is cooled. The organic layer is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic solvent is removed under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Synthesis workflow for this compound.

Analytical Methodology

The characterization and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification and quantification of this compound.

-

Sample Preparation: Samples are typically dissolved in an appropriate organic solvent like dichloromethane or hexane. For complex matrices, a liquid-liquid extraction or solid-phase extraction may be necessary.

-

GC Conditions: A non-polar capillary column (e.g., HP-5MS) is commonly used. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure good separation.

-

MS Detection: Mass spectrometry is used for detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Characteristic fragment ions for bis(2-ethylhexyl) esters are monitored.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.

-

¹H NMR: Provides information on the different proton environments in the molecule, including the protons of the ethyl and hexyl groups and the dodecanedioate backbone.[1][2]

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show a characteristic strong absorption band for the ester carbonyl group (C=O) around 1730-1740 cm⁻¹.[1]

Toxicological Profile (Comparative Analysis)

Direct toxicological data for this compound is scarce in publicly available literature. Therefore, this section provides a summary of the toxicological profiles of its structural analogs, DEHP and DEHA, to provide a preliminary understanding of potential hazards. It is crucial to note that this information may not be directly applicable to this compound and should be interpreted with caution.

Acute Toxicity

Structurally similar compounds like DEHA generally exhibit low acute toxicity via oral, dermal, and inhalation routes.

Genotoxicity and Carcinogenicity

-

DEHP: The overall weight of evidence suggests that DEHP is not genotoxic. However, it has been shown to induce hepatic tumors in rodents, though the relevance of these findings to humans is still debated.

-

DEHA: DEHA is not considered to be genotoxic in both in vitro and in vivo studies.

Reproductive and Developmental Toxicity

-

DEHP: DEHP is a well-known reproductive and developmental toxicant in animals, primarily exhibiting anti-androgenic effects.

-

DEHA: Studies on DEHA have shown that it does not produce the same anti-androgenic effects observed with DEHP.

Potential Biological Mechanisms (Hypothesized)

Based on the metabolism of its analogs, this compound is likely metabolized in the body through a two-step process.

-

Hydrolysis: The diester is first hydrolyzed by esterases to its monoester, mono(2-ethylhexyl) dodecanedioate, and 2-ethylhexanol.

-

Oxidation: The released 2-ethylhexanol can be further oxidized to 2-ethylhexanoic acid and other metabolites.

The monoester metabolite is often considered the primary toxicant for related compounds like DEHP.

Hypothesized metabolic pathway for this compound.

Experimental Protocols for In Vitro Cytotoxicity

For researchers planning to evaluate the cytotoxicity of this compound, standard in vitro assays can be employed.

MTT Assay (Assessment of Metabolic Activity)

-

Cell Seeding: Seed cells (e.g., HepG2, L929) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final solvent concentration that is non-toxic to the cells) for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Release Assay (Assessment of Membrane Integrity)

-

Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

-

Sample Collection: After the treatment period, collect the cell culture supernatant.

-

LDH Reaction: Add the LDH reaction mixture to the supernatant.

-

Incubation: Incubate the plate according to the manufacturer's instructions to allow for the conversion of a substrate into a colored product.

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength. LDH release is an indicator of cell membrane damage and is proportional to the level of cytotoxicity.

References

An In-depth Technical Guide to Bis(2-ethylhexyl) dodecanedioate: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethylhexyl) dodecanedioate is a diester of dodecanedioic acid and 2-ethylhexanol, belonging to the class of long-chain aliphatic esters. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and potential applications, with a particular focus on its relevance to the pharmaceutical and medical device industries. Detailed experimental protocols for its synthesis and characterization are also presented.

Chemical Structure and Identification

This compound is characterized by a long C12 linear dicarboxylic acid backbone esterified with two branched C8 alcohol moieties. This structure imparts high lipophilicity, low volatility, and excellent plasticizing properties.

IUPAC Name: this compound[1] Synonyms: Dodecanedioic acid, bis(2-ethylhexyl) ester; Dioctyl dodecanedioate[2] CAS Number: 19074-24-9[1] Molecular Formula: C28H54O4[1] Molecular Weight: 454.7 g/mol [1]

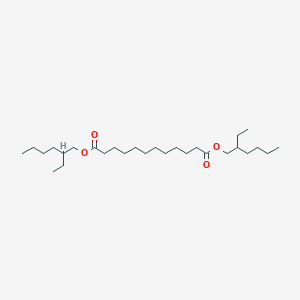

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. Therefore, data from structurally similar long-chain diesters, such as Bis(2-ethylhexyl) sebacate (DEHS) and Bis(2-ethylhexyl) azelate, are included for comparison and estimation.

| Property | This compound | Bis(2-ethylhexyl) sebacate (DEHS) | Bis(2-ethylhexyl) azelate |

| Molecular Formula | C28H54O4 | C26H50O4 | C25H48O4 |

| Molecular Weight | 454.7 g/mol [1] | 426.67 g/mol [3] | 412.6 g/mol [4] |

| CAS Number | 19074-24-9[1] | 122-62-3[3] | 103-24-2[4] |

| Appearance | Colorless to light yellow liquid | Colorless oily liquid | Colorless liquid[4] |

| Boiling Point | 267 °C @ 6 mmHg | 256 °C @ 5 mmHg[5] | 237 °C @ 5 mmHg[4] |

| Melting Point | - | -48 °C[5] | -78 °C[4] |

| Density | ~0.91-0.92 g/cm³ (estimated) | 0.9119 g/cm³ @ 25 °C[3] | 0.915 g/cm³ @ 25 °C[4] |

| Refractive Index | ~1.45 (estimated) | 1.4496 @ 25 °C[3] | 1.446 @ 25 °C[4] |

| Viscosity | - | ~23 mPa·s @ 20 °C[6] | - |

| Water Solubility | Insoluble | Insoluble[5] | Insoluble[4] |

| Solubility | Soluble in common organic solvents | Soluble in ethanol, acetone, benzene | Soluble in ethanol, acetone, benzene[4] |

| Flash Point | 230 °C | 215 °C[6] | - |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from dodecanedioic acid and 2-ethylhexanol using an acid catalyst.

Caption: Workflow for the synthesis of this compound.

Materials:

-

Dodecanedioic acid

-

2-Ethylhexanol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (for azeotropic removal of water)

-

5% aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Diethyl ether (or other suitable extraction solvent)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dodecanedioic acid, a 2.2 to 2.5 molar excess of 2-ethylhexanol, a catalytic amount of p-toluenesulfonic acid (approximately 1-2% by weight of the dicarboxylic acid), and toluene.

-

Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, typically for 4-8 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess 2-ethylhexanol.

-

For higher purity, the crude product can be further purified by vacuum distillation.

-

Characterization Protocols

3.2.1. Determination of Density The density of the purified liquid ester can be determined at a specific temperature (e.g., 25 °C) using a pycnometer or a digital density meter.

3.2.2. Measurement of Refractive Index The refractive index can be measured using an Abbe refractometer at a specified temperature (e.g., 25 °C) and wavelength (e.g., 589 nm, the sodium D-line).

3.2.3. Viscosity Measurement The dynamic viscosity can be determined using a rotational viscometer or a capillary viscometer at various temperatures to assess its flow behavior.

3.2.4. Spectroscopic Analysis

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ester functional group (C=O stretch around 1735 cm⁻¹) and the absence of the carboxylic acid hydroxyl group (broad O-H stretch around 3000 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling patterns of the protons and carbons in the molecule.

Applications in Research and Drug Development

While direct applications of this compound in pharmaceutical formulations are not extensively documented, its properties suggest several potential uses:

-

Plasticizer for Medical Devices: Similar to other phthalate-alternative plasticizers like DEHA and DEHT, this compound could be used to impart flexibility to PVC-based medical devices such as IV bags, tubing, and catheters.[7] Its low toxicity profile would be a significant advantage in this context.

-

Excipient in Topical and Transdermal Formulations: Its high lipophilicity and low volatility make it a potential vehicle or emollient in creams, ointments, and transdermal patches. It could enhance the solubility and skin penetration of lipophilic active pharmaceutical ingredients (APIs). Long-chain fatty acids and their esters are commonly used in dermatological formulations.

-

Component of Depot Formulations: Long-chain esters are utilized to create lipophilic prodrugs of hydrophilic APIs. This strategy increases the lipophilicity of the drug, allowing it to be formulated as an oil-based depot injection for sustained release.[8][9] The long alkyl chains of this compound could serve as a lipidic carrier for such formulations.

-

Solvent in Pharmaceutical Preparations: Its ability to dissolve nonpolar compounds makes it a candidate as a solvent for certain APIs in liquid or semi-solid dosage forms.

Safety and Toxicology

Specific toxicological data for this compound is limited. However, related long-chain diesters, such as bis(2-ethylhexyl) adipate (DEHA), have been shown to have low acute toxicity.[10] They are generally not considered to be genotoxic or to cause serious damage upon repeated exposure.[10] As with any chemical, appropriate handling procedures should be followed in a laboratory setting.

Conclusion

This compound is a lipophilic diester with properties that make it a potentially valuable material in various industrial and pharmaceutical applications. Its low volatility, high flash point, and expected low toxicity profile are advantageous. While further research is needed to fully characterize its properties and explore its applications in drug delivery and medical devices, the information presented in this guide provides a solid foundation for researchers and scientists working in these fields.

References

- 1. This compound | C28H54O4 | CID 29401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 19074-24-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Bis(2-ethylhexyl) Sebacate [drugfuture.com]

- 4. Bis(2-ethylhexyl) azelate | C25H48O4 | CID 7642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dioctyl sebacate - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. specialchem.com [specialchem.com]

- 8. Steroid ester - Wikipedia [en.wikipedia.org]

- 9. Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics: mechanisms, challenges, and therapeutic benefits with a focus on technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to Bis(2-ethylhexyl) dodecanedioate (CAS: 19074-24-9)

Disclaimer: Publicly available scientific literature and toxicological data for Bis(2-ethylhexyl) dodecanedioate (CAS: 19074-24-9) are limited. To provide a comprehensive overview, this guide incorporates data from structurally similar compounds, namely Bis(2-ethylhexyl) phthalate (DEHP) and Hexanedioic acid, bis(2-ethylhexyl) ester. This approach is taken to infer potential properties and biological activities, and it should be noted that the toxicological profiles of these compounds can differ significantly.

Chemical and Physical Properties

This compound is a diester of dodecanedioic acid and 2-ethylhexanol. It belongs to the class of organic compounds known as dicarboxylic acid esters. Due to its chemical structure, it is expected to be a colorless, viscous liquid with low water solubility and a high boiling point. It is primarily used as a plasticizer in the polymer industry to increase the flexibility and durability of materials.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 19074-24-9 | [1] |

| Molecular Formula | C28H54O4 | [1][3][4] |

| Molecular Weight | 454.7 g/mol | [1][3][4] |

| IUPAC Name | This compound | [3] |

| Boiling Point | 449.4 °C at 760 mmHg | [5] |

| Density | 0.912 g/cm³ | [5] |

| Physical Form | Liquid | [6] |

Toxicological Profile

A human health assessment of a similar compound, Hexanedioic acid, bis(2-ethylhexyl) ester , indicates low acute toxicity via oral, dermal, and inhalation routes.[7] For this compound, the oral LD50 in rats is reported to be >2000 mg/kg body weight, and the dermal LD50 in rabbits is >8670 mg/kg body weight.[7] Repeat dose toxicity studies in rats and mice showed reduced body weight gains at higher doses, with a No-Observed-Adverse-Effect Level (NOAEL) of 189 mg/kg bw/day in rats and 451 mg/kg bw/day in mice for a 90-day study.[7] The study also concluded that despite structural similarities and a common metabolite with DEHP, the toxicological profiles differ, with no antiandrogenic effects observed for Hexanedioic acid, bis(2-ethylhexyl) ester.[7]

Bis(2-ethylhexyl) phthalate (DEHP) , another structurally related plasticizer, has been extensively studied. It is classified as "probably carcinogenic to humans" by IARC, based on rodent studies.[1][5] The acute toxicity of DEHP is low, with an oral LD50 in rats of approximately 30 g/kg.[2] Concerns about DEHP primarily focus on its role as an endocrine disruptor and its potential effects on reproductive health.[2][5]

Table 2: Summary of Toxicological Data for Related Compounds

| Parameter | Value | Species | Compound | Source |

| Acute Oral LD50 | >2000 mg/kg bw | Rat | Hexanedioic acid, bis(2-ethylhexyl) ester | [7] |

| Acute Dermal LD50 | >8670 mg/kg bw | Rabbit | Hexanedioic acid, bis(2-ethylhexyl) ester | [7] |

| 90-day Oral NOAEL | 189 mg/kg bw/day | Rat | Hexanedioic acid, bis(2-ethylhexyl) ester | [7] |

| Acute Oral LD50 | ~30 g/kg bw | Rat | Bis(2-ethylhexyl) phthalate (DEHP) | [2] |

| Acute Dermal LD50 | 24 g/kg bw | Rabbit | Bis(2-ethylhexyl) phthalate (DEHP) | [2] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of dicarboxylic acid diesters like this compound involves the Fischer esterification of the corresponding dicarboxylic acid with an excess of the alcohol in the presence of an acid catalyst.

Materials:

-

Dodecanedioic acid

-

2-Ethylhexanol (excess, e.g., 2-4 molar equivalents)

-

Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

-

Solvent (e.g., toluene, to facilitate azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add dodecanedioic acid, 2-ethylhexanol, and the acid catalyst in the chosen solvent.

-

Heat the reaction mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

In Vitro Cell Transformation Assay (for assessing carcinogenic potential)

This protocol is based on the methodology used for testing the carcinogenic potential of DEHP and can be adapted for this compound.

Materials:

-

BALB/c 3T3 cell line

-

Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (e.g., a known carcinogen like 3-methylcholanthrene)

-

Negative control (solvent vehicle)

-

Cell culture plates and flasks

-

Incubator (37°C, 5% CO2)

-

Microscope

-

Giemsa stain

Procedure:

-

Cell Seeding: Seed BALB/c 3T3 cells in culture plates at a low density.

-

Treatment: After 24 hours, treat the cells with various concentrations of the test compound, positive control, and negative control.

-

Incubation: Incubate the cells for 72 hours.

-

Subculture: After the treatment period, wash the cells, trypsinize, and re-seed them for the focus formation assay.

-

Focus Formation: Culture the cells for 2-3 weeks, with regular medium changes, to allow for the formation of transformed foci.

-

Staining and Analysis: Fix the cells with methanol and stain with Giemsa. Count the number of transformed foci (characterized by dense, multilayered, and randomly oriented cells) under a microscope. An increase in the number of foci compared to the negative control indicates transforming potential.

Potential Signaling Pathways and Mechanism of Action (Inferred from DEHP)

While no specific signaling pathways have been identified for this compound, studies on DEHP suggest that related compounds may interact with several key cellular pathways.

DEHP is known to be a peroxisome proliferator-activated receptor alpha (PPARα) agonist in rodents, a mechanism linked to its hepatocarcinogenicity in these species.[1][5] Activation of PPARα leads to the modulation of genes involved in lipid metabolism and cell proliferation.

Transcriptomic analysis of cells exposed to DEHP has also revealed modulation of other signaling pathways, including:

-

Notch signaling pathway: Involved in cell fate determination, proliferation, and apoptosis.

-

Wnt signaling pathway: Plays a crucial role in embryonic development and cancer.

-

TGF-β signaling pathway: Regulates cell growth, differentiation, and apoptosis.

-

p53 signaling pathway and apoptosis: Central to tumor suppression and programmed cell death.

These pathways are fundamental to cellular homeostasis, and their dysregulation can lead to adverse health effects, including cancer.

// Nodes DEHP [label="Bis(2-ethylhexyl) phthalate\n(DEHP)", fillcolor="#FBBC05", fontcolor="#202124"]; PPARa [label="PPARα Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipid_Metabolism [label="Altered Lipid\nMetabolism", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Decreased Apoptosis", fillcolor="#F1F3F4", fontcolor="#202124"]; Hepatocarcinogenesis [label="Hepatocarcinogenesis\n(in rodents)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other_Pathways [label="Other Signaling Pathways", fillcolor="#34A853", fontcolor="#FFFFFF"]; Notch [label="Notch", fillcolor="#F1F3F4", fontcolor="#202124"]; Wnt [label="Wnt", fillcolor="#F1F3F4", fontcolor="#202124"]; TGFb [label="TGF-β", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DEHP -> PPARa; PPARa -> Lipid_Metabolism; PPARa -> Cell_Proliferation; PPARa -> Apoptosis; Lipid_Metabolism -> Hepatocarcinogenesis; Cell_Proliferation -> Hepatocarcinogenesis; Apoptosis -> Hepatocarcinogenesis; DEHP -> Other_Pathways [style=dashed]; Other_Pathways -> Notch; Other_Pathways -> Wnt; Other_Pathways -> TGFb; Other_Pathways -> p53; } .dot Caption: Inferred signaling pathways potentially affected by bis(2-ethylhexyl) esters, based on data for DEHP.

Conclusion

This compound is a chemical with industrial applications as a plasticizer. While specific data on its biological activity and toxicology are scarce, information from structurally related compounds suggests a profile of low acute toxicity. However, the potential for long-term effects, including endocrine disruption and carcinogenicity, as suggested by studies on DEHP, warrants further investigation to fully characterize the risk profile of this compound. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for future research in this area.

References

- 1. An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bis(2-ethylhexyl) phthalate - Wikipedia [en.wikipedia.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Bis(2-ethylhexyl) Sebacate [drugfuture.com]

- 5. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 6. The Antibacterial and Larvicidal Potential of Bis-(2-Ethylhexyl) Phthalate from Lactiplantibacillus plantarum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decanedioic acid, bis(2-ethylhexyl) ester [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(2-ethylhexyl) dodecanedioate

This technical guide provides a comprehensive overview of the core physical and chemical properties of Bis(2-ethylhexyl) dodecanedioate, a high-molecular-weight diester utilized primarily as a plasticizer. The information is intended for researchers, scientists, and professionals in drug development and material science who require a detailed understanding of this compound for formulation and application purposes.

Chemical Identity

This compound is the diester of dodecanedioic acid and 2-ethylhexanol. Its chemical structure and identity are fundamental to understanding its physical and chemical behavior.

| Identifier | Value |

| Chemical Name | This compound[1] |

| Synonyms | Di(2-ethylhexyl) dodecanedioate, Dioctyl dodecanedioate, Dodecanedioic acid, bis(2-ethylhexyl) ester[2] |

| CAS Number | 19074-24-9[3] |

| Molecular Formula | C₂₈H₅₄O₄[1][3] |

| Molecular Weight | 454.74 g/mol [3] |

| Chemical Structure | CCCCC(CC)COC(=O)CCCCCCCCCCC(=O)OCC(CC)CCCC[1] |

Physical Properties

The physical properties of this compound are critical for its application as a plasticizer, influencing its processing characteristics and performance in final products.

| Property | Value | Reference |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Melting Point | Data not available (Liquid at room temperature) | |

| Boiling Point | 267 °C at 6 mmHg | |

| Flash Point | 230 °C | |

| Density | 0.94 g/cm³ | [3] |

| Viscosity | Data not available. For comparison, Bis(2-ethylhexyl) sebacate has a viscosity of approximately 21-23 cSt at 100°F (37.8°C). Given the structural similarity, a comparable viscosity profile can be expected. | |

| Refractive Index | Data not available. For comparison, the structurally similar Bis(2-ethylhexyl) sebacate has a refractive index of 1.4496 at 25°C.[4] | [4] |

Chemical Properties

The chemical properties dictate the stability and compatibility of this compound in various formulations.

| Property | Value/Description | Reference |

| Solubility in Water | Predicted to be very low. As a high-molecular-weight ester, it is largely insoluble in water. | |

| Solubility in Organic Solvents | Expected to be soluble in common organic solvents such as alcohols, ketones, and esters. Quantitative data is not readily available. | |

| Stability | Generally stable under normal conditions. As an ester, it can undergo hydrolysis under acidic or basic conditions, especially at elevated temperatures. | |

| Reactivity | Reacts with strong acids and bases (hydrolysis). Can undergo transesterification reactions in the presence of a suitable catalyst. |

Experimental Protocols

Detailed methodologies for determining the key physical properties of liquid plasticizers like this compound are outlined in standardized test methods.

Determination of Boiling Point at Reduced Pressure

The boiling point of high-molecular-weight, low-volatility substances is typically determined under reduced pressure to avoid thermal decomposition. A standard method involves vacuum distillation.

-

Apparatus: A vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, a manometer to measure pressure, and a controlled heat source.

-

Procedure:

-

A sample of this compound is placed in the distillation flask along with boiling chips.

-

The apparatus is assembled and evacuated to the desired pressure (e.g., 6 mmHg).

-

The sample is gradually heated.

-

The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

-

Measurement of Kinematic Viscosity (ASTM D445)

The viscosity of plasticizers is a critical parameter for their processing and performance. The ASTM D445 standard test method is widely used.

-

Apparatus: Calibrated glass capillary viscometer, a constant temperature bath, and a timer.

-

Procedure:

-

The viscometer is charged with the sample of this compound.

-

The viscometer is placed in a constant temperature bath until the sample reaches the test temperature.

-

The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

Measurement of Refractive Index (ASTM D1218)

The refractive index is a fundamental physical property that is often used for identification and quality control.

-

Apparatus: A refractometer with a light source (typically a sodium lamp) and a temperature control system.

-

Procedure:

-

A few drops of the this compound sample are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to come to the desired temperature (e.g., 25°C).

-

The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Water Solubility (OECD Guideline 105)

This guideline provides methods for determining the water solubility of substances. For a sparingly soluble liquid like this compound, the flask method is appropriate.

-

Apparatus: A flask, a constant temperature shaker or magnetic stirrer, and an analytical method to determine the concentration of the substance in water (e.g., gas chromatography).

-

Procedure:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

The mixture is then allowed to stand to separate the phases.

-

A sample of the aqueous phase is carefully taken, ensuring no undissolved substance is included, and the concentration of the dissolved this compound is determined using a suitable analytical technique.

-

Visualization of Property Relationships

The following diagram illustrates the logical relationship between the key physical and chemical properties of this compound and its primary application as a plasticizer.

References

An In-depth Technical Guide to Bis(2-ethylhexyl) dodecanedioate and its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-ethylhexyl) dodecanedioate, a significant compound in various industrial and scientific applications. This document delves into its chemical synonyms, quantitative properties, and relevant experimental protocols, offering valuable insights for professionals in research and development.

Chemical Identity and Synonyms

This compound is a diester of dodecanedioic acid and 2-ethylhexanol. Due to its complex structure and varied applications, it is known by a multitude of synonyms in scientific and commercial literature. Accurate identification is crucial for consistent research and regulatory compliance.

A comprehensive list of its alternative names, CAS registry numbers, and other identifiers is provided below:

| Category | Synonym/Identifier |

| IUPAC Name | This compound |

| CAS Registry Number | 122-62-3 |

| EC Number | 204-558-8 |

| Common Synonyms | Dioctyl dodecanedioate, Di(2-ethylhexyl) dodecanedioate, DODD |

| Systematic Names | Dodecanedioic acid, bis(2-ethylhexyl) ester; Dodecanedioic acid, 1,12-bis(2-ethylhexyl) ester |

| Trade Names & Abbreviations | DEHS (Di(2-ethylhexyl) sebacate - Note: Sebacic acid is a decanedioic acid, often used interchangeably in some contexts, leading to this synonym) |

Quantitative Data: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application and for predicting its behavior in various experimental settings. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₂₈H₅₄O₄ | PubChem[1] |

| Molecular Weight | 454.7 g/mol | PubChem[1] |

| Density | 0.914 g/mL at 25 °C | Merck Millipore |

| Boiling Point | 212 °C at 1 mmHg | Merck Millipore |

| Refractive Index | n20/D 1.450 | Merck Millipore |

| LogP (Octanol/Water Partition Coefficient) | 9.12 | SIELC Technologies[2] |

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of scientific research. This section provides representative experimental protocols for the synthesis and analysis of this compound.

Synthesis: Fischer Esterification

A common method for synthesizing esters like this compound is the Fischer esterification, which involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Objective: To synthesize this compound from dodecanedioic acid and 2-ethylhexanol.

Materials:

-

Dodecanedioic acid

-

2-Ethylhexanol

-

Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) as a catalyst

-

Toluene (as a solvent and for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃) solution (for neutralization)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dodecanedioic acid and a molar excess of 2-ethylhexanol (e.g., a 1:2.5 molar ratio).

-

Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid.

-

Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.

-

Heat the mixture to reflux. The water produced will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is formed.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Workflow for Fischer Esterification:

References

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Bis(2-ethylhexyl) dodecanedioate

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Bis(2-ethylhexyl) dodecanedioate. The information is intended for researchers, scientists, and drug development professionals who require detailed structural elucidation and characterization of this compound. This document presents the available spectral data in a structured format, outlines the experimental protocols for data acquisition, and includes a visual representation of the molecular structure.

Chemical Structure and NMR Assignments

This compound is a large, flexible molecule with the chemical formula C₂₈H₅₄O₄.[1] Its structure consists of a central twelve-carbon dioic acid chain (dodecanedioic acid) esterified at both ends with 2-ethylhexyl alcohol. The symmetry of the molecule simplifies the NMR spectra to some extent, as the two 2-ethylhexyl ester groups are chemically equivalent.

Below is a diagram of the chemical structure with numbered positions to aid in the assignment of NMR signals.

References

Mass spectrometry and GC-MS analysis of Bis(2-ethylhexyl) dodecanedioate

An In-depth Technical Guide to the Mass Spectrometry and GC-MS Analysis of Bis(2-ethylhexyl) dodecanedioate

Introduction

This compound, also known as di(2-ethylhexyl) dodecanedioate, is a high molecular weight diester commonly used as a plasticizer. Its function is to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). It serves as an alternative to some regulated phthalate plasticizers. Due to its potential to migrate from polymer matrices into pharmaceuticals, food, and the environment, its accurate identification and quantification are critical. This guide provides a detailed overview of the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used analytical technique for this purpose.[1][2]

1. Principles of Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines two powerful analytical techniques to identify and quantify volatile and semi-volatile organic compounds in a sample.[2]

-

Gas Chromatography (GC): The GC component separates individual compounds from a mixture. The sample is vaporized and injected into the head of a chromatographic column. An inert carrier gas, such as helium or hydrogen, flows through the column, carrying the sample with it.[3] Compounds are separated based on their physical and chemical properties, such as boiling point and polarity, as they interact with the stationary phase coated on the inside of the column. Compounds that interact weakly with the stationary phase travel faster and elute from the column first, while those with stronger interactions elute later.

-

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. In the ion source, they are typically bombarded with electrons (Electron Ionization, EI), which removes an electron and forms a positively charged molecular ion (M+•). This high-energy process also causes the molecular ion to break apart into smaller, charged fragments. These ions are then sorted by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of ion abundance versus m/z, which serves as a unique "chemical fingerprint" for a specific compound.

2. Mass Spectrometry of this compound (BEHDD)

The chemical structure of BEHDD (Molecular Formula: C28H54O4, Molecular Weight: 454.7 g/mol ) dictates its fragmentation pattern in the mass spectrometer.[4]

-

Molecular Ion: The molecular ion peak ([M]+•) is expected at m/z 454. However, for long-chain esters like BEHDD, this peak may be of very low intensity or absent altogether.[5]

-

Key Fragmentation Pathways: The fragmentation of BEHDD is characterized by cleavages typical of long-chain dicarboxylic acid esters.[5] The most prominent peaks in its Electron Ionization (EI) mass spectrum are found at m/z 213, 112, and 57.[4]

-

m/z 112: This fragment corresponds to the neutral loss of 2-ethylhexene (C8H16) via a McLafferty rearrangement, a characteristic fragmentation pathway for esters with long alkyl chains containing a γ-hydrogen.

-

m/z 57: This is the butyl cation ([C4H9]+), a common and stable fragment resulting from cleavage within the 2-ethylhexyl side chain.

-

m/z 213 (Base Peak): This is the most abundant ion and is highly characteristic. It is proposed to be the protonated cyclic anhydride of dodecanedioic acid. This stable structure is formed through a complex rearrangement involving the loss of both 2-ethylhexyl groups and one molecule of water from the parent molecule.

-

Below is a diagram illustrating the proposed fragmentation pathway.

Caption: Proposed EI fragmentation of this compound.

3. Experimental Protocols

A robust and reliable analytical method is crucial for accurate quantification. The following sections detail a typical experimental workflow for the GC-MS analysis of BEHDD.

3.1. Sample Preparation

The goal of sample preparation is to extract the analyte from the sample matrix and remove interfering substances. For solid samples like PVC, solvent extraction is common.[1]

-

Cryomilling: The polymer sample is first milled at cryogenic temperatures to increase the surface area for efficient extraction.[1]

-

Soxhlet Extraction: A known mass (e.g., 5-10 g) of the milled sample is placed in a Soxhlet apparatus and extracted with a suitable organic solvent (e.g., ethyl ether, chloroform) for several hours (e.g., 6 hours).[1]

-

Solvent Evaporation: The solvent containing the extracted plasticizer is evaporated using a rotary evaporator.

-

Reconstitution: The dried extract is reconstituted in a known volume of a suitable solvent (e.g., chloroform, hexane) for GC-MS analysis.[1] An internal standard is often added at this stage for accurate quantification.

3.2. GC-MS Instrumentation and Conditions

The specific parameters for GC-MS analysis can be optimized but typically resemble those used for other high-boiling point plasticizers.[1][6]

| Parameter | Typical Condition |

| Gas Chromatograph | Agilent 6890 series or equivalent[1] |

| Column | Phenomenex ZB-5ms (or similar 5% phenyl-polysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness[1] |

| Carrier Gas | Helium or Hydrogen at a constant flow of ~1 mL/min[3][6] |

| Inlet Temperature | 250 - 280 °C[1][6] |

| Injection Mode | Split (e.g., 50:1 ratio) or Splitless, depending on concentration[1] |

| Injection Volume | 1 µL[1] |

| Oven Program | Initial temp 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 10 min |

| Mass Spectrometer | Agilent 5973 MSD or equivalent[1] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[6] |

| Ion Source Temp. | 230 - 280 °C[6] |

| Acquisition Mode | Full Scan (e.g., m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification |

| Mass Spectral Library | NIST/EPA/NIH Mass Spectral Library for spectral matching[1] |

Table 1: Typical GC-MS parameters for the analysis of this compound. These are example parameters and should be optimized for the specific instrument and application.

Caption: A typical workflow for the GC-MS analysis of plasticizers.

4. Data Presentation and Quantitative Analysis

For quantitative analysis, a calibration curve is prepared using standard solutions of this compound at various concentrations. An internal standard (a compound not present in the sample with similar chemical properties) is used to correct for variations in injection volume and instrument response. The method's performance is evaluated through validation parameters.

| Parameter | Typical Value | Description |

| Linear Range | 0.05 - 10 µg/mL | The concentration range over which the instrument response is proportional to the analyte concentration. |

| Correlation Coefficient (r²) | > 0.995 | A measure of the linearity of the calibration curve. |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/mL | The lowest concentration of the analyte that can be accurately and precisely quantified.[7] |

| Recovery (%) | 90 - 110% | The percentage of the known amount of analyte recovered from a spiked sample, indicating extraction efficiency.[7] |

| Relative Standard Deviation (RSD %) | < 15% | A measure of the precision or repeatability of the method.[7] |

Table 2: Typical quantitative performance data for the GC-MS analysis of plasticizers. Values are illustrative and depend on the specific matrix and instrumentation.

GC-MS is a highly effective and definitive technique for the analysis of this compound. Its combination of chromatographic separation and mass spectrometric detection allows for confident identification based on retention time and the unique mass spectral fingerprint, which is dominated by characteristic fragments at m/z 213, 112, and 57. By following robust sample preparation and validated instrumental protocols, GC-MS enables the sensitive and accurate quantification of this plasticizer in a wide variety of matrices, which is essential for quality control, safety assessment, and regulatory compliance in the pharmaceutical and other industries.

References

- 1. scribd.com [scribd.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. shimadzu.com [shimadzu.com]

- 4. This compound | C28H54O4 | CID 29401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

Bis(2-ethylhexyl) dodecanedioate: A Technical Health and Safety Profile

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific toxicological and ecotoxicological data for Bis(2-ethylhexyl) dodecanedioate (CAS No. 19074-24-9) are limited in publicly available literature. This document provides a comprehensive health and safety overview based on available data for the substance and read-across information from structurally similar compounds, such as other 2-ethylhexyl esters and long-chain dicarboxylic acid esters. The information herein is intended for guidance and should be supplemented with in-house evaluation and adherence to all applicable safety regulations.

Chemical and Physical Properties

This compound is a high molecular weight organic ester. Its physicochemical properties are critical in understanding its potential exposure routes and environmental fate. While extensive experimental data is not available, computed properties provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C28H54O4 | PubChem[1] |

| Molecular Weight | 454.7 g/mol | PubChem[1] |

| Appearance | Colorless to Almost colorless clear liquid | TCI[2] |

| Boiling Point | 267 °C at 6 mmHg | TCI[2] |

| Flash Point | 230 °C | TCI[2] |

| Water Solubility | Expected to be low | Inferred from structure |

| logP (Octanol/Water Partition Coefficient) | 10.1 (Computed) | PubChem[1] |

Toxicological Profile

Acute Toxicity

Based on data for other 2-ethylhexyl esters, this compound is expected to have low acute toxicity via oral, dermal, and inhalation routes. For example, the oral LD50 in rats for several 2-ethylhexyl esters is reported to be >2000 mg/kg bw.[3]

Skin Corrosion/Irritation

This compound is not expected to be a skin irritant. Data on structurally related esters show they are generally not irritating to the skin.

Serious Eye Damage/Irritation

Similar to its effect on the skin, this compound is not expected to be an eye irritant.

Respiratory or Skin Sensitization

There is no data to suggest that this compound is a skin sensitizer.

Germ Cell Mutagenicity

In vitro and in vivo genotoxicity studies on analogous 2-ethylhexyl esters have shown no evidence of mutagenic potential.[4]

Carcinogenicity

There is no data on the carcinogenic potential of this compound. Some structurally related phthalate esters, like Bis(2-ethylhexyl) phthalate (DEHP), have been classified as possibly carcinogenic to humans, though the mechanism is often linked to peroxisome proliferation in rodents, the relevance of which to humans is debated.[4][5][6]

Reproductive Toxicity

No data is available for this compound. Certain phthalate esters have demonstrated reproductive toxicity in animal studies.[4]

Specific Target Organ Toxicity (Single and Repeated Exposure)

Based on the expected low systemic absorption and toxicity of high molecular weight esters, significant target organ toxicity is not anticipated from single or repeated exposure under normal handling conditions.

Hazard Identification and Classification

According to a safety data sheet from a commercial supplier, this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[7]

Handling and Storage

Engineering Controls: Use in a well-ventilated area. Local exhaust ventilation is recommended to minimize exposure to mists or vapors.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), and a lab coat or other protective clothing.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Experimental Protocols

The following are summaries of standard OECD guidelines for key toxicological endpoints. These protocols would be appropriate for generating data for this compound.

Acute Oral Toxicity - OECD 420 (Fixed Dose Procedure)

This method is an alternative to the classical LD50 test and aims to determine a dose that causes evident toxicity without causing mortality.

Methodology:

-

A single, fasted animal (usually a female rat) is dosed at a specific fixed dose level (5, 50, 300, or 2000 mg/kg).[8]

-

The animal is observed for signs of toxicity for up to 14 days.[8]

-

Depending on the outcome (evident toxicity or no effect), a small number of additional animals are dosed at the same, a lower, or a higher fixed dose level.[8]

-

The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.[7][8]

Skin Irritation - OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[9][10][11]

Methodology:

-

A reconstructed human epidermis (RhE) tissue is treated topically with the test substance.[9][12]

-

After a defined exposure period, the substance is removed, and the tissue is incubated.[12]

-

Cell viability is determined by measuring the enzymatic conversion of MTT to formazan.[10]

-

A substance is identified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[9][12]

Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[13][14]

Methodology:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of an animal (typically a rabbit). The other eye serves as a control.[14][15]

-

The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[14]

-

The reversibility of any observed effects is also assessed.[15][16]

-

A tiered testing strategy, starting with in vitro methods, is recommended to minimize animal testing.[13]

Environmental Fate and Ecotoxicology

Environmental Fate:

-

Biodegradation: While specific data for this compound is lacking, similar long-chain esters are generally expected to be biodegradable, although the rate may be slow. Some studies on the structurally similar DEHP show that it can be degraded by microorganisms.[17][18] However, under anaerobic conditions, degradation can be very slow.[19] In a sewage treatment plant, the primary removal mechanism for DEHP was found to be sorption to sludge.[20]

-

Bioaccumulation: With a high calculated logP, there is a potential for bioaccumulation.[1]

Ecotoxicology: No specific ecotoxicity data is available. For the related compound DEHP, toxicity to aquatic organisms such as fish, invertebrates, and algae has been observed, though often at concentrations exceeding its water solubility.[21]

Visualizations

Caption: Logical relationship of exposure and protection.

Caption: OECD 439 In Vitro Skin Irritation Workflow.

References

- 1. This compound | C28H54O4 | CID 29401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Frontiers | An insight into carcinogenic activity and molecular mechanisms of Bis(2-ethylhexyl) phthalate [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. umwelt-online.de [umwelt-online.de]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. iivs.org [iivs.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. nucro-technics.com [nucro-technics.com]

- 15. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 17. Microbial treatment of bis (2-ethylhexyl) phthalate in polyvinyl chloride with isolated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Removal of bis(2-ethylhexyl) phthalate at a sewage treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. oekotoxzentrum.ch [oekotoxzentrum.ch]

Methodological & Application

Application Note: Gas Chromatography Protocol for the Analysis of Bis(2-ethylhexyl) dodecanedioate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2-ethylhexyl) dodecanedioate (DEHD), an ester of dodecanedioic acid and 2-ethylhexanol, is utilized as a plasticizer in various polymer applications. Its analytical determination is crucial for quality control, migration studies, and safety assessments. This document provides a detailed protocol for the analysis of this compound using gas chromatography coupled with mass spectrometry (GC-MS), a robust and widely used analytical technique for the separation and identification of volatile and semi-volatile organic compounds. The following protocol is based on established methods for similar compounds, such as phthalate esters, and serves as a comprehensive starting point for method development and validation.[1][2][3]

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of plasticizers using GC-MS, which can be expected for a validated this compound method.

| Performance Metric | Expected Value | Source(s) |

| Linearity (R²) | > 0.999 | [1] |

| Limit of Quantification (LOQ) | 50 - 80 ng/g | [1] |

| Accuracy (% Recovery) | 90 - 125% | [1] |

| Precision (%RSD) | < 18% | [1] |

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and GC-MS analysis of this compound.

1. Reagents and Materials

-

This compound analytical standard (>99% purity)

-

Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Acetone (HPLC grade)

-

Anhydrous Sodium Sulfate

-

Internal Standard (e.g., Benzyl Benzoate)

-

Volumetric flasks, pipettes, and syringes

-

GC vials with PTFE-lined septa

2. Standard Solution Preparation

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.

-

Internal Standard Stock Solution (1000 µg/mL): Prepare a 1000 µg/mL stock solution of the internal standard (e.g., Benzyl Benzoate) in hexane.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with hexane to concentrations ranging from 0.1 µg/mL to 10 µg/mL. Each working standard should also contain the internal standard at a constant concentration (e.g., 1 µg/mL).

3. Sample Preparation (Liquid-Liquid Extraction)

-

Sample Measurement: Accurately weigh 1 gram of the homogenized sample into a glass centrifuge tube.

-

Spiking with Internal Standard: Add a known amount of the internal standard solution to the sample.

-

Extraction: Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane to the sample tube.

-

Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

-

Collection: Carefully transfer the upper organic layer to a clean glass tube.

-

Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: If necessary, evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

-

Transfer: Transfer the final extract into a GC vial for analysis.

4. GC-MS Instrumentation and Conditions

| Parameter | Recommended Condition | Source(s) |

| Gas Chromatograph | ||

| Column | DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent | [1] |

| Injector Temperature | 300°C | [1] |

| Injection Volume | 1 µL | [1] |

| Injection Mode | Splitless or Split (e.g., 10:1) | [2] |

| Carrier Gas | Helium (99.999%) | [1][2] |

| Flow Rate | 1 mL/min (constant flow) | [1][2] |

| Oven Program | Initial temp 150°C for 3 min, ramp at 10°C/min to 300°C, hold for 12 min | [1] |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | [2] |

| Ion Source Temperature | 230°C | [1] |

| Transfer Line Temperature | 250°C | [1] |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | |

| Monitored Ions | To be determined from the mass spectrum of this compound |

5. Method Validation The analytical method should be validated according to ICH guidelines or other relevant regulatory standards.[4] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: Establishing a linear relationship between the concentration of the analyte and the analytical response.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Workflow Diagram

Caption: Workflow for this compound analysis.

References

- 1. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. database.ich.org [database.ich.org]

Ecotoxicological Assessment of Bis(2-ethylhexyl) dodecanedioate: Application Notes and Protocols

Introduction

Bis(2-ethylhexyl) dodecanedioate (DEHD) is a plasticizer used in various applications. Understanding its potential impact on ecosystems is crucial for environmental risk assessment. This document provides detailed model protocols for aquatic and terrestrial ecotoxicological assays, based on established methods for similar compounds like DEHP. The protocols are designed for researchers, scientists, and drug development professionals to evaluate the potential hazards of DEHD to environmental organisms.

Data Presentation: Ecotoxicological Endpoints for DEHP (Model for DEHD)

The following tables summarize quantitative ecotoxicity data for DEHP, which can serve as a preliminary reference for designing concentration ranges for DEHD testing.

Table 1: Acute Aquatic Toxicity of DEHP

| Test Organism | Endpoint (96-hour) | Concentration (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 540 | [1] |

| Fathead Minnow (Pimephales promelas) | LC50 | >0.334 | Based on water solubility limit; no mortality observed at concentrations exceeding solubility.[2][3][4] |

| Sheepshead Minnow (Cyprinodon variegatus) | LC50 | >0.55 | No effects detected at this concentration.[4] |

| Water Flea (Daphnia magna) | LC50 (48-hour) | 2.0 | [1] |

| Grass Shrimp (Palaemonetes pugio) | LC50 | >0.45 | No mortality observed at this concentration.[4] |

| Fowler's Toad (egg) | LC50 (8-day) | 3.88 | [1] |

| Leopard Frog (egg) | LC50 (8-day) | 4.44 | [1] |

Table 2: Chronic Aquatic Toxicity of DEHP

| Test Organism | Endpoint (21-day) | NOEC (mg/L) | LOEC (mg/L) | Reference |

| Water Flea (Daphnia magna) | Survival | - | 0.16 | [1] |

| Water Flea (Daphnia magna) | Reproduction | 0.107 | - | [4] |

Table 3: Algal and Plant Toxicity of DEHP

| Test Organism | Endpoint (Duration) | Value (mg/L) | Reference |

| Green Algae (Selenastrum capricornutum) | EC50 (5-day) | >0.41 | [4] |

| Duckweed (Lemna gibba) | EC50 (7-day) | 2060 | [1] |

Experimental Protocols

Due to its low water solubility, DEHD (and DEHP) is considered a "difficult substance" to test in aquatic environments. Protocols must be designed to ensure that test organisms are exposed to consistent and measurable concentrations. The use of a solvent carrier like dimethyl sulfoxide (DMSO) is common, but solvent controls must be included in the experimental design.[5]

Protocol 1: Acute Toxicity Test for Fish (e.g., Zebrafish, Danio rerio)

This protocol is adapted from OECD Test Guideline 203 ("Fish, Acute Toxicity Test").

1. Objective: To determine the median lethal concentration (LC50) of DEHD to fish over a 96-hour exposure period.

2. Materials:

-

Test Organism: Juvenile zebrafish (or other relevant species).

-

Test Substance: this compound (DEHD).

-

Solvent: Dimethyl sulfoxide (DMSO), analytical grade.

-

Test Water: Reconstituted, moderately hard water, aerated to >60% saturation.

-

Test Chambers: Glass aquaria (e.g., 10 L).

-

Analytical equipment for quantifying DEHD in water.

3. Experimental Design:

-

Test Type: Static-renewal (test solutions are renewed every 24 hours).

-

Concentrations: A range of at least five concentrations (e.g., geometrically spaced) and a control. Based on DEHP data, a preliminary range might span from below the predicted water solubility up to concentrations where effects are expected.

-

Controls:

-

Negative Control: Test water only.

-

Solvent Control: Test water with DMSO at the highest concentration used in the treatments (not to exceed 0.1 mL/L).

-

-

Replicates: Minimum of three replicates per concentration and control.

-

Organisms: 10 fish per replicate.

4. Procedure:

-

Stock Solution Preparation: Prepare a primary stock solution of DEHD in DMSO.

-

Test Solution Preparation: Create serial dilutions from the stock solution into the test water to achieve the desired nominal concentrations.

-

Acclimation: Acclimate fish to test conditions for at least 7 days.

-

Test Initiation: Introduce fish to the test chambers.

-

Exposure: Maintain exposure for 96 hours. Renew test solutions every 24 hours to maintain chemical concentrations.

-

Observations: Record mortality and any sublethal effects (e.g., abnormal behavior, discoloration) at 24, 48, 72, and 96 hours.

-

Water Quality: Monitor temperature, pH, and dissolved oxygen daily.

-

Chemical Analysis: Collect water samples at the beginning and end of each 24-hour renewal period to measure the actual concentration of DEHD.

5. Data Analysis:

-

Calculate the 96-hour LC50 value and its 95% confidence limits using statistical methods such as Probit analysis.

-

Compare mortality in the solvent control to the negative control to ensure the solvent had no significant effect.

Protocol 2: Chronic Toxicity Test for Invertebrates (e.g., Daphnia magna)

This protocol is adapted from OECD Test Guideline 211 ("Daphnia magna Reproduction Test").

1. Objective: To determine the effect of DEHD on the reproduction and survival of Daphnia magna over a 21-day period.

2. Materials:

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Test Substance and Solvent: As in Protocol 1.

-

Culture Medium: Standard daphnid culture medium (e.g., M4).

-

Test Chambers: Glass beakers (e.g., 100 mL).

-

Food Source: Suspension of green algae (e.g., Raphidocelis subcapitata).

3. Experimental Design:

-

Test Type: Semi-static (test solutions renewed 3 times per week).

-

Concentrations: At least five concentrations below the acute LC50.

-

Controls: Negative control and solvent control.

-

Replicates: 10 replicates per treatment, each containing one daphnid.

4. Procedure:

-

Test Setup: Add one neonate to each test beaker containing the respective test solution.

-

Exposure and Feeding: Maintain for 21 days. Feed daphnids daily. Renew test solutions on days 3, 5, 7, etc.

-

Observations:

-

Record adult mortality daily.

-

Count and remove all offspring produced by each daphnid at each renewal.

-

-

Water Quality & Analysis: As in Protocol 1.

5. Data Analysis:

-

Determine the Lowest Observed Effect Concentration (LOEC) and No Observed Effect Concentration (NOEC) for reproduction and survival.

-

Calculate the ECx (e.g., EC10, EC50) for reproductive output.

Protocol 3: Terrestrial Plant Growth Test

This protocol is based on OECD Test Guideline 208 ("Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test").

1. Objective: To assess the effects of soil-incorporated DEHD on seedling emergence and early growth of terrestrial plants.

2. Materials:

-

Test Species: At least three species, including one monocot and two dicots (e.g., corn, soybean, radish).

-

Test Substance: DEHD.

-

Soil: Artificial soil mixture or natural sandy loam soil with low organic carbon content.

-

Test Pots.

3. Experimental Design:

-

Concentrations: A range of at least five concentrations mixed into the soil (e.g., mg DEHD/kg soil).

-

Controls: Untreated soil control. If a solvent is used to apply the chemical, a solvent-treated control is also required.

-

Replicates: Minimum of four replicates per treatment.

4. Procedure:

-

Test Substance Application: Thoroughly mix DEHD with the soil for each concentration.

-

Planting: Fill pots with the treated soil and plant a specified number of seeds of each species.

-

Growth Conditions: Maintain pots in a controlled environment (growth chamber or greenhouse) with appropriate light, temperature, and watering for 14-21 days after 50% of control seedlings have emerged.

-

Observations:

-

Count the number of emerged seedlings daily.

-

At the end of the test, record visual signs of phytotoxicity (e.g., chlorosis, necrosis).

-

Harvest the surviving plants, separate shoots from roots, and measure shoot height and dry weight.

-

5. Data Analysis:

-

Calculate the percentage of emergence.

-

Determine the ECx (e.g., EC25, EC50) for growth endpoints (shoot height and weight).

-

Determine the LOEC and NOEC for emergence and growth.

Visualizations

Experimental Workflow Diagram

References

- 1. ccme.ca [ccme.ca]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. Di (2-ethylhexyl) phthalate effects on the growth, development, and reproduction of Moina macrocopa (Crustacea: Cladocera) - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Bis(2-ethylhexyl) dodecanedioate (DEHD) Leaching from Plastics

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction